molecular formula C15H26O4 B1236473 Yingzhaosu A CAS No. 73301-54-9

Yingzhaosu A

Cat. No. B1236473
CAS RN: 73301-54-9
M. Wt: 270.36 g/mol
InChI Key: CWGVNUWQWUADFX-IJOGBMPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Yingzhaosu A is a natural product found in Artabotrys hexapetalus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Yingzhaosu A, along with Qinghaosu, is a sesquiterpene peroxide isolated from Chinese medicinal herbs, primarily known for its antimalarial properties. Researchers have focused on synthesizing these compounds due to their unique chemical structures and potential therapeutic applications (Zhou & Xu, 1994).

Antimalarial Applications

  • The primary application of Yingzhaosu A has been in the treatment of malaria. It has been found to be effective against malaria parasites such as Plasmodium falciparum and P. berghei. The mechanism of action involves degradation induced by iron(II), leading to the formation of alkylating species that react with vital parasitic proteins (Bailly & Hénichart, 2022).

Synthesis and Evaluation of Analogues

  • Research has also focused on synthesizing analogues of Yingzhaosu A. These studies involve understanding the chemical synthesis processes and evaluating the antimalarial and cytotoxic activities of these analogues. The synthesis of these compounds, including their epimers, has provided insight into their biological activity and potential therapeutic applications (Szpilman et al., 2005).

properties

CAS RN

73301-54-9

Product Name

Yingzhaosu A

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

(E,3S)-5-[(1S,4S,5S,8R)-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-4-yl]-2-methylpent-4-ene-2,3-diol

InChI

InChI=1S/C15H26O4/c1-10-5-6-11-9-12(10)18-19-15(11,4)8-7-13(16)14(2,3)17/h7-8,10-13,16-17H,5-6,9H2,1-4H3/b8-7+/t10-,11+,12+,13+,15-/m1/s1

InChI Key

CWGVNUWQWUADFX-IJOGBMPNSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H]1OO[C@]2(C)/C=C/[C@@H](C(C)(C)O)O

SMILES

CC1CCC2CC1OOC2(C)C=CC(C(C)(C)O)O

Canonical SMILES

CC1CCC2CC1OOC2(C)C=CC(C(C)(C)O)O

synonyms

yingzhaosu A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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